molecular formula C13H15N3O3S B3720454 6-amino-2-{[2-(3-methoxyphenoxy)ethyl]sulfanyl}-4(1H)-pyrimidinone

6-amino-2-{[2-(3-methoxyphenoxy)ethyl]sulfanyl}-4(1H)-pyrimidinone

Cat. No.: B3720454
M. Wt: 293.34 g/mol
InChI Key: ZQFXMOKBZKMYHR-UHFFFAOYSA-N
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Description

6-amino-2-{[2-(3-methoxyphenoxy)ethyl]sulfanyl}-4(1H)-pyrimidinone is a complex organic compound with a unique structure that includes an amino group, a methoxyphenoxy group, and a pyrimidinone core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-amino-2-{[2-(3-methoxyphenoxy)ethyl]sulfanyl}-4(1H)-pyrimidinone typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 2-chloro-4,6-diaminopyrimidine with 3-methoxyphenol to form an intermediate, which is then reacted with 2-(bromoethyl) sulfanyl to yield the final product. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate (K2CO3) under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

6-amino-2-{[2-(3-methoxyphenoxy)ethyl]sulfanyl}-4(1H)-pyrimidinone undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Nucleophiles: Alkyl halides, acyl chlorides

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce reduced pyrimidinone derivatives .

Scientific Research Applications

6-amino-2-{[2-(3-methoxyphenoxy)ethyl]sulfanyl}-4(1H)-pyrimidinone has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 6-amino-2-{[2-(3-methoxyphenoxy)ethyl]sulfanyl}-4(1H)-pyrimidinone involves its interaction with specific molecular targets and pathways. The amino group and the methoxyphenoxy group play crucial roles in binding to target proteins or enzymes, leading to the modulation of their activity. This compound can inhibit or activate various biochemical pathways, depending on its structure and the nature of the target .

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-4,6-dimethoxypyrimidine
  • 6-amino-2-(phenylthio)-4(1H)-pyrimidinone
  • 2-amino-4-methoxy-6-(methylthio)pyrimidine

Uniqueness

6-amino-2-{[2-(3-methoxyphenoxy)ethyl]sulfanyl}-4(1H)-pyrimidinone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

4-amino-2-[2-(3-methoxyphenoxy)ethylsulfanyl]-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O3S/c1-18-9-3-2-4-10(7-9)19-5-6-20-13-15-11(14)8-12(17)16-13/h2-4,7-8H,5-6H2,1H3,(H3,14,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQFXMOKBZKMYHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)OCCSC2=NC(=CC(=O)N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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